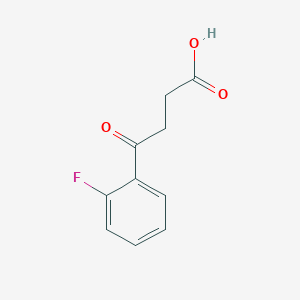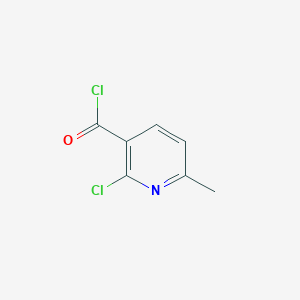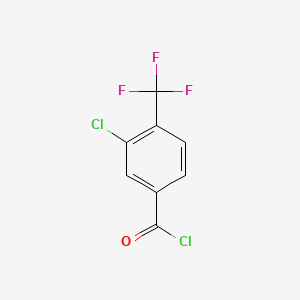
シクロブチルヒドラジン
概要
説明
Cyclobutylhydrazine is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a peculiar ammonia-like odor This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
科学的研究の応用
Cyclobutylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: Cyclobutylhydrazine is studied for its potential biological activity. It has been investigated for its effects on enzyme activity and its potential as an inhibitor of certain biochemical pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of cyclobutylhydrazine. It is being studied for its potential use in the treatment of certain diseases, including cancer and neurological disorders.
Industry: Cyclobutylhydrazine is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: Cyclobutylhydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, cyclobutylhydrazine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate cyclobutylhydrazine in its pure form.
化学反応の分析
Types of Reactions: Cyclobutylhydrazine undergoes various chemical reactions, including:
Oxidation: Cyclobutylhydrazine can be oxidized to form cyclobutanone and nitrogen gas. Common oxidizing agents used in this reaction include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of cyclobutylhydrazine can yield cyclobutylamine. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: Cyclobutylhydrazine can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. For example, reaction with alkyl halides can produce N-alkylcyclobutylhydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are usually conducted in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclobutanone, nitrogen gas.
Reduction: Cyclobutylamine.
Substitution: N-alkylcyclobutylhydrazines.
作用機序
The mechanism of action of cyclobutylhydrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes and lead to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.
類似化合物との比較
Cyclobutylhydrazine can be compared with other similar compounds, such as:
Cyclopropylhydrazine: Similar in structure but with a three-membered ring. Cyclopropylhydrazine is less stable and more reactive due to ring strain.
Cyclopentylhydrazine: Contains a five-membered ring, making it more stable than cyclobutylhydrazine. It has different reactivity and applications.
Cyclohexylhydrazine: With a six-membered ring, it is even more stable and has distinct chemical properties and uses.
Uniqueness: Cyclobutylhydrazine’s four-membered ring structure imparts unique chemical properties, such as moderate ring strain and reactivity, making it a valuable compound for specific synthetic applications and research studies.
特性
IUPAC Name |
cyclobutylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQTTNMBUPQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595687 | |
| Record name | Cyclobutylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742673-64-9 | |
| Record name | Cyclobutylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)









